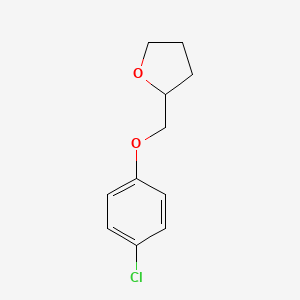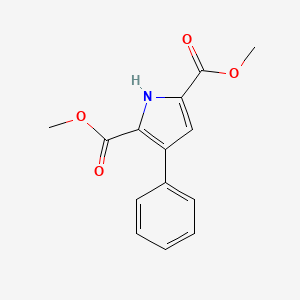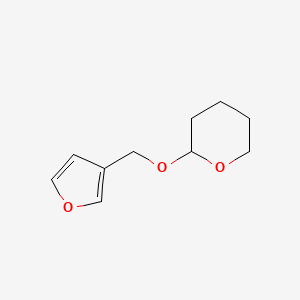
3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-5-cyano-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an isoxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzylamine with cyanoacetic acid, followed by cyclization to form the isoxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
化学反応の分析
Types of Reactions: N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicine, N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
類似化合物との比較
- N-(2-Bromophenyl)-2-chloronicotinamide
- 2-(2-Bromophenyl)ethylamine
- N-(2-Bromophenyl)-guanidine
Uniqueness: N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is unique due to its isoxazolidine ring, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
62513-15-9 |
|---|---|
分子式 |
C17H14BrN3O2 |
分子量 |
372.2 g/mol |
IUPAC名 |
N-(2-bromophenyl)-5-cyano-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-14-8-4-5-9-15(14)20-17(22)16-10-13(11-19)23-21(16)12-6-2-1-3-7-12/h1-9,13,16H,10H2,(H,20,22) |
InChIキー |
ZEERSWMRTJWOPG-UHFFFAOYSA-N |
正規SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



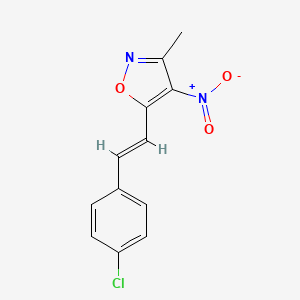
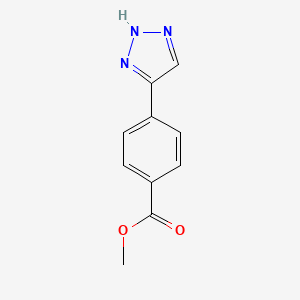
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)

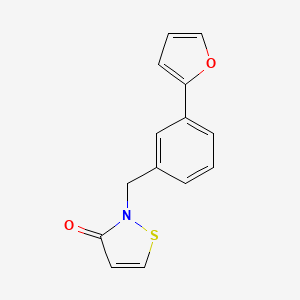
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
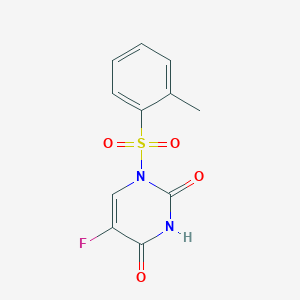
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
